molecular formula C9H11NOS B1433113 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide CAS No. 1423034-56-3

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

Cat. No. B1433113
M. Wt: 181.26 g/mol
InChI Key: QDLLGABHRAQLKG-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide” is an organic compound with the CAS Number: 1423034-56-3 . It has a molecular weight of 181.26 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate yielded oxobutanamide derivatives . The synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol .


Molecular Structure Analysis

The molecular formula of “4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide” is C9H11NOS . The InChI Code is 1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11) .


Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents has been studied to afford new heterocyclic derivatives . For example, condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .


Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide” is a powder at room temperature . It has a molecular weight of 181.26 .

Scientific Research Applications

Application 1: Anticancer Activity

  • Results : Some derivatives have exhibited high inhibitory effects towards tumor cell lines, indicating potential as anticancer agents .

Application 2: Pharmaceutical Intermediate

  • Results : The use of 4,5,6,7-Tetrahydro-1-benzothiophene as an intermediate has facilitated the development of new pharmaceuticals .

Application 3: Synthesis of Heterocyclic Compounds

  • Results : The synthesis approach has led to the creation of new compounds with promising biological activities .

Application 4: Schiff Base Formation

  • Results : The resulting copper (II) complexes have been successfully synthesized and characterized .

Application 5: Kinase Inhibition

  • Results : Some derivatives have shown enzyme inhibition with IC50 values in the micromolar range, indicating potential as kinase inhibitors .

Application 6: Antitumor Agent Design

  • Results : The alteration in substitution patterns has led to the creation of compounds with high antitumor activity .

Application 13: Analytical Chemistry

  • Results : The compound’s retention time and peak area in HPLC analysis could provide a benchmark for identifying and quantifying similar substances .

Future Directions

The future directions in the research of “4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide” and its derivatives could involve further exploration of their potential applications in medical chemistry and pharmaceutical science . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLLGABHRAQLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
J Bröker, AG Waterson, C Smethurst… - Journal of Medicinal …, 2022 - ncbi.nlm.nih.gov
Activating mutations in KRAS are the most frequent oncogenic alterations in cancer. The oncogenic hotspot position 12, located at the lip of the switch II pocket, offers a covalent …
Number of citations: 12 www.ncbi.nlm.nih.gov
J Bröker, AG Waterson, C Smethurst… - Journal of Medicinal …, 2022 - ACS Publications
Activating mutations in KRAS are the most frequent oncogenic alterations in cancer. The oncogenic hotspot position 12, located at the lip of the switch II pocket, offers a covalent …
Number of citations: 7 pubs.acs.org

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